molecular formula C11H16N2O B12098214 2-amino-N-[(1S)-1-phenylethyl]propanamide

2-amino-N-[(1S)-1-phenylethyl]propanamide

Cat. No.: B12098214
M. Wt: 192.26 g/mol
InChI Key: UJLHTMLCGCJXRX-GKAPJAKFSA-N
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Description

Significance of Amide Structures in Organic and Medicinal Chemistry Research

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. numberanalytics.com Its prevalence is due to a combination of stability and reactivity that makes it an ideal building block for complex molecules. numberanalytics.comsolubilityofthings.com The amide bond is relatively stable under physiological conditions, a key feature for pharmaceuticals. numberanalytics.com Furthermore, amides can act as both hydrogen bond donors and acceptors, enabling them to interact effectively with biological targets like proteins and enzymes. numberanalytics.comdiplomatacomercial.com This capacity for hydrogen bonding also influences physical properties such as boiling points and solubility. solubilityofthings.com

The planarity of the amide bond, a result of resonance, imparts a degree of conformational rigidity, while the groups attached to the amide can still possess considerable flexibility. numberanalytics.com This blend of features allows for the design of molecules with specific shapes that can fit into the binding sites of biological targets. numberanalytics.com Consequently, the amide scaffold is found in a vast number of pharmaceuticals across various therapeutic areas, including antiviral, anti-inflammatory, antibacterial, and anticancer treatments. numberanalytics.compulsus.com

Role of Chiral Auxiliaries and Inducers in Asymmetric Synthesis Methodologies

The synthesis of single enantiomers of chiral molecules is a major focus of modern chemistry, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects. nih.gov Asymmetric synthesis is the process of converting an achiral starting material into a chiral product, and it often employs chiral auxiliaries or inducers. nih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. This strategy is a powerful tool for producing enantiomerically pure compounds. rsc.org Chiral amides derived from natural sources like amino acids or from synthetic chiral amines are frequently used as auxiliaries. iupac.orgresearchgate.net These auxiliaries can create a chiral environment that favors the formation of one stereoisomer over another. For instance, chiral amides have been successfully used in cycloaddition reactions and for the asymmetric amination of carboxylic acids. iupac.orgresearchgate.net The development of racemization-free coupling reagents has further enhanced the synthesis of chiral amides and peptides, providing more efficient and environmentally friendly options. rsc.org

Overview of N-Substituted Propanamide Scaffolds in Advanced Synthetic Strategies

N-substituted propanamide scaffolds are versatile platforms in the design of new molecules with specific functions. By modifying the substituent on the nitrogen atom of the propanamide, chemists can fine-tune the properties of the resulting compound. This approach has been used to develop a wide range of molecules, including potential therapeutic agents. researchgate.netnih.gov

Research has shown that N-substituted indole-3-propanamide derivatives can act as potent antioxidants and inhibitors of enzymes like superoxide (B77818) dismutase. nih.gov Similarly, N-substituted propanamide derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized and investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net The diarylamine moiety, when incorporated into N-substituted nicotinamide (B372718) scaffolds, has been explored for its fungicidal properties. nih.gov These examples highlight the modularity of the N-substituted propanamide scaffold, which allows for the systematic exploration of structure-activity relationships in drug discovery and materials science. researchgate.net The development of novel synthetic routes to access these scaffolds, such as the use of N-sulfonyl enamines to construct pyrrole (B145914) rings, continues to expand their utility. digitellinc.com

Research Landscape of 2-amino-N-[(1S)-1-phenylethyl]propanamide and Related Stereoisomers

The compound this compound belongs to a class of chiral molecules that serve as important building blocks in organic synthesis. Its structure combines a propanamide backbone with a chiral (S)-1-phenylethylamine moiety. This specific combination makes it a valuable intermediate for the synthesis of more complex chiral molecules.

The stereoisomers of this compound, such as (S)-2-Amino-N-((S)-1-phenylethyl)propanamide, are of particular interest in asymmetric synthesis. moldb.com The presence of two chiral centers gives rise to four possible stereoisomers (diastereomers and enantiomers). The specific stereochemistry of these isomers is crucial for their application as chiral ligands, resolving agents, or synthons for biologically active compounds. While detailed research specifically on this compound is not extensively documented in publicly available literature, its constituent parts, alanine (B10760859) (2-aminopropanoic acid) and (S)-1-phenylethylamine, are common chiral building blocks. The synthesis of related structures, such as 2-amino-1-phenylpropane and 2-amino-1-phenylethanol (B123470), has been described through methods like reductive amination and ring-opening of epoxides. youtube.comchemicalbook.com The study of such propanamides and their stereoisomers contributes to the broader understanding of stereoselective reactions and the development of new chiral technologies. nih.govnih.gov

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8?,9-/m0/s1

InChI Key

UJLHTMLCGCJXRX-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C(C)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Amino N 1s 1 Phenylethyl Propanamide and Its Stereoisomers

Stereoselective Synthesis Approaches

Stereoselective synthesis is a cornerstone of modern organic chemistry, enabling the preparation of enantiomerically pure compounds. nih.gov For a molecule like 2-amino-N-[(1S)-1-phenylethyl]propanamide, which has multiple chiral centers, achieving the desired stereoisomer is a significant challenge. The approaches to this challenge can be broadly categorized into those that utilize chiral auxiliaries to direct the stereochemical outcome of a reaction and those that employ enzymes for their inherent stereoselectivity.

Asymmetric Synthesis utilizing Chiral Auxiliaries

Asymmetric synthesis often employs chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.org This strategy has been widely applied in the synthesis of complex molecules. nih.gov

(R)- and (S)-α-phenylethylamine are prominent chiral auxiliaries utilized in the diastereoselective synthesis of various medicinal substances and natural products. nih.govnih.gov Their effectiveness stems from their ability to form diastereomeric intermediates that can be separated or can direct the stereochemical course of a reaction. nih.gov For instance, the N-(R)- or N-(S)-1-phenylethyl group can act as an efficient chiral auxiliary for inducing asymmetry in the formation of heterocyclic rings. researchgate.net This is achieved through nucleophilic conjugated additions to Michael acceptors or reactions with alkyl halides, leading to adducts that can be transformed into the desired stereoisomers. researchgate.net The choice between the (R) or (S) enantiomer of the auxiliary allows for the selective synthesis of the target stereoisomer of the final product.

Diastereoselective alkylation is a powerful method for creating new stereocenters with a defined configuration. researchgate.net In the context of synthesizing compounds like this compound, this strategy often involves the use of a chiral auxiliary attached to a propanamide precursor. The chiral auxiliary biases the approach of the alkylating agent to one face of the enolate, leading to the preferential formation of one diastereomer. For example, chiral oxazolidinones, popularized by David A. Evans, are highly effective auxiliaries for diastereoselective alkylation reactions. researchgate.netresearchgate.net These auxiliaries can control the absolute stereochemistry of stereogenic centers during their formation. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Diastereoselective Alkylation

Chiral Auxiliary Key Features Typical Diastereoselectivity
(R)- and (S)-α-Phenylethylamine Readily available, effective in inducing asymmetry in various reactions. nih.govresearchgate.net High diastereomeric excesses are often achieved.
Oxazolidinones Provide high levels of stereocontrol in alkylation and aldol (B89426) reactions. researchgate.netresearchgate.net Often >95% de.

| Camphorsultam | Effective in Michael additions and Claisen rearrangements. wikipedia.org | High diastereoselectivity has been reported. wikipedia.org |

The design and synthesis of new chiral ligands are crucial for the advancement of asymmetric catalysis. nih.gov Chiral ligands, often derived from readily available chiral molecules like α-pinene or myrtenal, can be used to create metal complexes that catalyze enantioselective reactions. nih.gov For the synthesis of enantiopure compounds, chiral ligands containing α-phenylethylamine moieties have been successfully applied in various asymmetric reactions. nih.govnih.gov These ligands can form chiral metal complexes that act as catalysts, for example, in asymmetric Henry reactions or the substitution of glycine-derived Schiff bases. nih.gov The development of modular chiral organocatalysts incorporating α-phenylethylamine fragments has also been a significant area of research. nih.govnih.gov

Enzymatic Synthesis and Resolution Techniques

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov Biocatalysis has seen significant advancements, driven by protein engineering and screening, which have expanded the range of possible synthetic transformations. rsc.org

Biocatalytic approaches are increasingly used for the stereoselective synthesis of chiral molecules. rsc.orgnih.gov Enzymes such as transaminases, lipases, and nitrile hydratases can catalyze reactions with high enantioselectivity and under mild conditions. nih.govmdpi.com For example, ω-transaminases can be used for the stereoselective amination of ketones, a key step in the synthesis of some chiral amines. nih.gov In such reactions, (R)-α-phenylethylamine can serve as an amine donor. nih.gov Furthermore, enzymatic cascades, where multiple enzymes work in concert, have been developed to perform complex transformations in a single pot, reducing waste and improving efficiency. nih.govnih.gov These cascades can combine different types of enzymatic reactions, such as hydrolysis and amide bond formation, to produce enantiopure amides from racemic starting materials. nih.gov

Table 2: Examples of Biocatalytic Approaches

Enzyme Type Reaction Type Key Advantages
Transaminases (TAs) Asymmetric amination of ketones. nih.gov High enantioselectivity, mild reaction conditions. mdpi.com
Lipases Kinetic resolution of racemic amines and alcohols. researchgate.net Broad substrate scope, can be used in organic solvents.
Nitrile Hydratases/Amide Synthetases Conversion of nitriles to enantiopure amides. nih.gov High yields and excellent stereoselectivity from racemic nitriles. nih.gov

| Ketoreductases (KREDs) | Stereoselective reduction of ketones. nih.gov | Can produce all four diastereomers from a chiral ketone with high diastereomeric ratios. nih.gov |

Enzyme-Catalyzed Formation of Amine and Imine Intermediates

The synthesis of chiral amines, key intermediates for this compound, has been significantly advanced through biocatalysis. Enzymes such as transaminases and imine reductases offer high stereoselectivity under mild reaction conditions, presenting a green alternative to conventional chemical methods. mdpi.comillinois.edu

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor. illinois.edu This method is highly effective for producing enantiopure amines. For instance, (S)-1-phenylethylamine, a crucial precursor, can be synthesized via the asymmetric amination of acetophenone (B1666503) using an (S)-selective ω-TA. mdpi.comillinois.edu The reaction mechanism involves the PLP cofactor mediating the amine group transfer from a donor like L-alanine or isopropylamine (B41738) to the ketone substrate. mdpi.com The development of both (S)- and (R)-selective ω-TAs has expanded the utility of this method, allowing for the targeted synthesis of either amine enantiomer with high optical purity. illinois.edu To overcome challenges like unfavorable reaction equilibria, strategies such as using "smart" donors (e.g., lysine, whose byproduct cyclizes and drives the reaction forward) or employing multi-enzyme cascades for byproduct removal have been developed. acs.orgnih.gov

Imine reductases (IREDs) represent another powerful class of enzymes for chiral amine synthesis. acs.orgnih.gov These NADPH-dependent oxidoreductases catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine (a process known as reductive amination). acs.orgrsc.org This approach is noted for its broad substrate scope and high stereoselectivity. acs.org The synthesis of a chiral amine using an IRED involves the enzyme-catalyzed reduction of a C=N bond, a transformation that is challenging to achieve with high enantioselectivity using traditional chemical reductants. nih.govrsc.org Protein engineering and genome mining have led to the discovery of a wide array of IREDs with diverse activities and selectivities, enabling the synthesis of a broad range of primary, secondary, and tertiary amines. nih.govnih.govnih.gov

Dynamic kinetic resolution (DKR) is a particularly efficient chemoenzymatic or biocatalytic strategy that combines in situ racemization of the starting material with a stereoselective reaction, allowing for a theoretical yield of up to 100% of a single enantiomer. acs.org In the context of amine synthesis, a lipase (B570770) can be used for the kinetic resolution of a racemic amine, while a metal complex catalyzes the racemization of the unreacted amine enantiomer. acs.orgacs.org Similarly, a fully enzymatic DKR can be employed for producing chiral amino acids from racemic amino acid amides using a combination of a racemase (like α-amino-ɛ-caprolactam racemase) and a stereoselective amidase. nih.govresearchgate.net

Microwave-Assisted Synthetic Protocols for Propanamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, including the formation of amide bonds critical for producing propanamide derivatives. researchgate.netyoutube.com This technique utilizes microwave irradiation to heat reaction mixtures, which often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govyoutube.com

For the direct synthesis of amides from carboxylic acids and amines, microwave assistance can facilitate the reaction under solvent-free conditions, aligning with the principles of green chemistry. nih.govnih.gov For example, a method using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) under microwave irradiation allows for the rapid and efficient synthesis of various amides without the need for bulk solvents or chromatographic purification. nih.govnih.gov The reaction times can be reduced from many hours to as little as 45-120 minutes. nih.govrsc.org

The benefits of microwave-assisted amidation are not limited to direct coupling. It has been successfully applied to reactions involving various substrates, including the amidation of thioesters and the synthesis of complex heterocyclic structures. youtube.comrsc.org The efficient and controlled heating provided by microwaves helps to overcome activation barriers and minimize the formation of byproducts that can occur with prolonged heating in conventional methods. nih.govyoutube.com

Table 1. Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction Time Hours to days (e.g., 24 h)Minutes to a few hours (e.g., 45 min) rsc.org
Energy Efficiency Lower; heats the entire apparatusHigher; direct heating of polar molecules youtube.com
Solvent Use Often requires high-boiling solventsEnables solvent-free or reduced-solvent conditions nih.govresearchgate.net
Yields Variable, can be lower due to side reactionsOften higher and with better purity nih.govyoutube.com
Byproduct Formation Higher potential due to prolonged heatingReduced due to shorter reaction times nih.gov

Conventional Chemical Synthesis Pathways

Traditional chemical methods remain fundamental to the synthesis of this compound, primarily revolving around the robust and well-established formation of the amide bond.

Amidation Reactions and Coupling Strategies

The core of the synthesis is the formation of an amide linkage between the carboxyl group of a protected alanine (B10760859) derivative and the amino group of (S)-1-phenylethylamine. This is typically achieved through nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com Since the direct reaction between a carboxylic acid and an amine requires harsh conditions, the carboxylic acid is first "activated" using a coupling reagent. libretexts.org

A wide variety of coupling reagents have been developed to facilitate this transformation under mild conditions while minimizing side reactions, particularly racemization of the chiral centers. rsc.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples. To suppress racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with them. peptide.com Water-soluble variants like Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) are also widely employed, as the urea (B33335) byproduct can be easily removed by aqueous extraction. peptide.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and are particularly effective for sterically hindered couplings. peptide.com

Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are among the most popular coupling reagents due to their high efficiency and rapid reaction times. peptide.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another highly effective aminium-based reagent known for low racemization rates.

Other Reagents: Phosphonic acid anhydrides like T3P have gained favor as their byproducts are water-soluble, simplifying purification. nih.gov Reagents such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are noted for their remarkable resistance to causing epimerization, making them ideal for sensitive substrates. peptide.comnih.gov

Table 2. Selected Coupling Reagents for Amide Bond Formation
Reagent NameAbbreviationKey FeaturesReference
DicyclohexylcarbodiimideDCCInexpensive; forms insoluble urea byproduct (not for solid-phase). Requires additive (e.g., HOBt) to reduce racemization. peptide.com
Ethyl-(N',N'-dimethylamino)propylcarbodiimideEDC / WSCWater-soluble reagent and byproduct, ideal for aqueous extractions. peptide.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHighly efficient but produces a carcinogenic byproduct (HMPA). Largely replaced by uronium/aminium salts. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUVery popular, efficient, and fast. Low racemization when used with HOBt. peptide.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHighly effective, especially for hindered couplings. Based on HOAt, which provides superior racemization suppression. peptide.com
n-Propanephosphonic acid anhydrideT3PForms water-soluble byproducts, simplifying workup. Low degree of racemization. nih.gov

Derivatization from Amino Acids and Phenylethylamine Precursors

The synthesis of this compound fundamentally relies on the coupling of two specific chiral building blocks: an L-alanine derivative and (S)-1-phenylethylamine. wikipedia.orgchemimpex.com The stereochemistry of the final product is directly inherited from these precursors.

To ensure the reaction proceeds as intended, the nucleophilic amino group of L-alanine must be temporarily "protected" to prevent it from reacting with the activated carboxyl group of another alanine molecule (self-polymerization). The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. chemimpex.com Boc-L-alanine is a stable, commercially available derivative that is easily prepared. peptide.com The Boc group is robust enough to withstand the coupling reaction conditions but can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) in a subsequent step to liberate the free amine in the final product. nih.gov

Activation of the carboxyl group of Boc-L-alanine using a suitable coupling reagent.

Nucleophilic attack by the amino group of (S)-1-phenylethylamine on the activated carbonyl carbon.

Formation of the protected intermediate, N-Boc-L-alanyl-N-[(1S)-1-phenylethyl]amide.

Deprotection of the Boc group to yield the final product, this compound.

Multi-step Synthetic Sequences for Complex Propanamide Analogs

The 2-amino-N-phenylethylpropanamide scaffold can serve as a crucial intermediate or a structural motif within more complex molecules, such as pharmaceuticals or natural product analogs. In these cases, its synthesis is one part of a longer, multi-step sequence. The (S)-1-phenylethylamine moiety, in particular, is frequently employed as a "chiral auxiliary." mdpi.com A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction at a different site before being removed.

For example, in the synthesis of the alkaloid (+)-lortalamine, N-[(S)-α-phenylethyl]-4-piperidone is used as a key chiral intermediate. mdpi.com This demonstrates how the phenylethylamine fragment can be incorporated into a cyclic system to control the stereochemistry during subsequent transformations. mdpi.com Similarly, in the synthesis of the drug candidate (R)-ramatroban, (R)-1-phenylethylamine was used as an amine donor in a transaminase-catalyzed step to set the stereochemistry of a key carbazole (B46965) intermediate. mdpi.com

Furthermore, the fundamental peptide coupling chemistry used to make the target compound can be applied iteratively to build large, complex polymers. In the chemical synthesis of elastin-like polypeptides (IDP mimics), protected amino acid and peptide fragments are sequentially coupled and deprotected in a controlled manner to create discrete polymers with hundreds of amino acid residues. acs.org This illustrates how the basic propanamide synthesis is a foundational step in building much larger, architecturally complex molecules.

Synthesis of Key Intermediates for this compound

The efficient synthesis of the target compound is highly dependent on the availability of its key chiral precursors: (S)-1-phenylethylamine and N-protected L-alanine.

Synthesis of (S)-1-phenylethylamine: This chiral amine can be prepared via several routes.

Reductive Amination: A common laboratory and industrial method is the reductive amination of acetophenone. wikipedia.org This involves reacting acetophenone with ammonia (B1221849) in the presence of a reducing agent like hydrogen gas and a catalyst. This initially produces a racemic mixture of the amine.

Chiral Resolution: The resulting racemic (R/S)-1-phenylethylamine can be separated into its constituent enantiomers through resolution. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-malic acid or tartaric acid. The different physical properties (e.g., solubility) of the diastereomeric salts allow for their separation by fractional crystallization, after which the pure enantiomer is recovered. wikipedia.org

Biocatalytic Synthesis: As discussed in section 2.1.2.2, asymmetric synthesis using a transaminase enzyme to convert acetophenone directly into (S)-1-phenylethylamine is a highly effective modern approach that avoids the need for resolution. researchgate.net

Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine): This essential protected amino acid is prepared in a straightforward, high-yielding reaction.

The synthesis involves reacting the naturally occurring amino acid L-alanine with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. chemicalbook.com

The reaction is performed in a mixed solvent system, such as water and tetrahydrofuran (B95107) (THF), under basic conditions, typically using sodium hydroxide (B78521) (NaOH). chemicalbook.com The base deprotonates the amino group, increasing its nucleophilicity towards the (Boc)₂O reagent.

After the reaction, a simple acid-base workup is used to isolate the product. The mixture is acidified, causing the N-Boc-L-alanine to precipitate or be extracted into an organic solvent. chemicalbook.com The product is typically obtained as a white solid or colorless oil in high purity. chemimpex.compeptide.comchemicalbook.com

Stereochemical Analysis and Chirality Control in 2 Amino N 1s 1 Phenylethyl Propanamide Research

Diastereomeric and Enantiomeric Purity Assessment

Ensuring the stereochemical integrity of 2-amino-N-[(1S)-1-phenylethyl]propanamide is paramount for its use in various scientific applications. To this end, a suite of chromatographic and spectroscopic techniques are employed to separate, quantify, and assign the absolute configuration of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation and quantification of the stereoisomers of chiral compounds like this compound. nih.govjiangnan.edu.cn Chiral stationary phases (CSPs) are particularly effective in resolving enantiomers and diastereomers.

Key Chromatographic Approaches:

Chiral Stationary Phases (CSPs): Columns with CSPs, such as those based on cyclodextrins, teicoplanin (e.g., Chirobiotic T), or Pirkle-type phases (e.g., D-Phenyl Glycine), are widely used for the direct separation of amino acid and peptide stereoisomers. nih.govresearchgate.net The Chirobiotic T column, for instance, has demonstrated efficacy in separating various phenylalanine analogues. researchgate.net

Reversed-Phase HPLC: While traditional reversed-phase chromatography may not always resolve stereoisomers, it can be effective, sometimes in conjunction with chiral mobile phase additives.

Pre-column Derivatization: In cases where direct separation is challenging, pre-column derivatization with a chiral reagent can be employed. This converts the enantiomers or diastereomers into new diastereomeric compounds that are more easily separated on a standard achiral column. researchgate.net

HPLC-ESI-MS/MS: The coupling of HPLC with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) offers a highly sensitive and selective method for determining the chiral purity of peptides and their constituent amino acids. nih.gov This technique can be particularly useful for quantifying low levels of undesirable stereoisomers.

The diastereoselectivity of synthetic reactions producing propanamides is often determined by ¹H NMR analysis, though HPLC analysis is also utilized for this purpose. researchgate.net

Table 1: Chromatographic Methods for Stereoisomer Analysis

Method Stationary Phase/Reagent Application
Chiral HPLC Beta-cyclodextrin, Pirkle D-Phenyl Glycine (B1666218), Chiral-Pak WH Separation of peptide stereoisomers nih.gov
Chiral HPLC Chirobiotic T Separation of ring- and α-methyl-substituted phenylalanine analogues researchgate.net
Chiral HPLC Crownpak CR(+) Separation of ring-substituted phenylalanines and amides researchgate.net
Indirect HPLC 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) Derivatization for separation of stereoisomers researchgate.net

While chromatography is excellent for separation and quantification, spectroscopic methods are indispensable for the unambiguous determination of the absolute stereochemistry of each stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for stereochemical assignment. ¹H NMR is frequently used to determine the diastereoselectivity of reactions by analyzing the chemical shifts and coupling constants of the resulting products. researchgate.netdocbrown.info Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the relative stereochemistry and conformation of the molecule. rsc.org For complex molecules, combinatorial selective labeling methods can aid in the assignment of backbone amide NMR resonances. nih.gov

X-ray Crystallography: X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. nih.gov By analyzing the diffraction pattern of a single crystal, a detailed map of electron density can be generated, allowing for the precise placement of each atom in the molecule. nih.gov This technique has been successfully used to determine the absolute configuration of various chiral compounds, including those with piperidine and δ-lactam scaffolds. nih.govmdpi.com

Factors Influencing Stereocontrol in Propanamide Synthesis

The stereochemical outcome of the synthesis of this compound is highly dependent on the chosen synthetic route and the conditions employed. Achieving high stereoselectivity is a key objective in its preparation.

The direct amidation of an amino acid with a chiral amine is a common method for synthesizing propanamides. The stereochemical integrity of the final product relies heavily on the enantiomeric purity of the starting materials.

Key Factors:

Coupling Reagents: The choice of coupling reagent is critical to minimize racemization during amide bond formation. Reagents such as dicyclohexylcarbodiimide (DCC) with additives like 1-hydroxybenzotriazole (HOBt) are commonly used.

Reaction Temperature: Lower temperatures are generally favored to suppress side reactions and minimize racemization.

Solvent: The polarity and nature of the solvent can influence the reaction pathway and the stereochemical outcome.

Catalysts: In some synthetic approaches, catalysts can play a crucial role in controlling stereoselectivity. For example, in certain peptide syntheses, HBF4•Et2O has been used as a promoter. researchgate.net

A study on dehydrative condensation reactions demonstrated that coupling N-protected amino acids with amino acid benzyl esters in the presence of HBF4•Et2O and molecular sieves (MS 5A) in toluene at 80°C yielded the corresponding peptides with varying diastereoselectivity, which was determined by ¹H NMR and HPLC analysis. researchgate.net

Table 2: Influence of Reaction Conditions on Peptide Synthesis

N-Protected Amino Acid Amine Diastereomeric Ratio (dr)
Boc-Ala-OH H-Phe-OBn 50:50 researchgate.net
Boc-Val-OH H-Phe-OBn 91:9 researchgate.net

Data from a study on dehydrative condensation of carboxylic acids with amines. researchgate.net

Understanding the mechanism of amide bond formation is crucial for designing synthetic strategies that afford high stereoselectivity. The reaction between a carboxylic acid and an amine to form an amide bond typically proceeds through the activation of the carboxylic acid.

In catalyst-free amidations, the reaction between an alkyl thioester and a primary amine can be influenced by arylthiols. nih.gov Computational studies, such as ab initio calculations, have shown that the energy barrier of the catalyzed amidation reaction can be significantly lower than the non-catalyzed reaction. nih.gov This stabilization can be attributed to factors like hydrogen bonding in the transition state. nih.gov

In more complex systems, such as the formation of α-keto-β-amino acids by radical S-adenosyl methionine (rSAM) enzymes, mechanistic studies involving deuterium labeling and density functional theory (DFT) calculations have been employed to elucidate the reaction pathway. pasteur.frnih.govethz.ch These studies provide valuable insights into the stereochemical course of the reaction.

Conformational Analysis of Chiral Propanamide Scaffolds

The three-dimensional shape, or conformation, of this compound and related chiral propanamide scaffolds plays a significant role in their biological activity and chemical reactivity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

A variety of experimental and computational methods are used to study the conformation of these molecules:

NMR Spectroscopy: As mentioned earlier, NMR techniques like NOESY can provide information about the proximity of different protons in a molecule, which can be used to deduce its preferred conformation in solution. rsc.org

X-ray Crystallography: This technique provides a static picture of the molecule's conformation in the solid state. nih.gov

Computational Modeling: Molecular mechanics (e.g., MM2) and quantum mechanical (e.g., AM1) calculations are powerful tools for exploring the conformational landscape of a molecule. rsc.org These methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to study the different conformers of a molecule in solution by analyzing the vibrational frequencies of specific functional groups, such as the carbonyl group in the amide. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(2S,1'S)-2-amino-N-[(1S)-1-phenylethyl]propanamide
(2R,1'S)-2-amino-N-[(1S)-1-phenylethyl]propanamide
(2S,1'R)-2-amino-N-[(1S)-1-phenylethyl]propanamide
(2R,1'R)-2-amino-N-[(1S)-1-phenylethyl]propanamide
Dicyclohexylcarbodiimide (DCC)
1-Hydroxybenzotriazole (HOBt)
N-Boc-Alanine (Boc-Ala-OH)
Phenylalanine benzyl ester (H-Phe-OBn)
N-Boc-Valine (Boc-Val-OH)

Structure Activity Relationship Sar Studies of 2 Amino N 1s 1 Phenylethyl Propanamide Analogs

Elucidating the Influence of Structural Modifications on Molecular Interactions

The biological activity of a compound is intimately linked to its three-dimensional structure and its ability to interact with a specific biological target. Modifications to the chemical scaffold of 2-amino-N-[(1S)-1-phenylethyl]propanamide analogs can profoundly influence these interactions. SAR studies on related chemical series, such as 2-amino-N-phenylacetamides and N-phenylpropanamido-substituted benzomorphans, have revealed that even subtle structural changes can lead to significant shifts in potency and selectivity. nih.govnih.gov

In the development of inhibitors for the Slack potassium channel, SAR studies on 2-amino-N-phenylacetamide analogs demonstrated what is often referred to as a "flat" SAR. nih.gov This indicates that many structural modifications to the core scaffold result in a significant loss of activity, suggesting a very specific and constrained binding pocket where the original hit compound fits optimally. nih.gov For instance, alterations in the eastern ring of the scaffold or the introduction of an aromatic nitrogen atom were found to be detrimental to the compound's inhibitory potency. nih.gov

Conversely, research on cis-(-)-N-normetazocine derivatives, which feature an N-phenylpropanamido substituent, showed that introducing flexible groups at the N-substituent allows the molecule to adopt different conformations. nih.govmdpi.com This flexibility enables the analogs to reposition themselves within the binding sites of mu, delta, and kappa opioid receptors, leading to varied pharmacological profiles. nih.govmdpi.com This highlights how enhancing a molecule's conformational flexibility can be a key strategy for modulating its interaction with multiple targets.

Systematic scans, such as glycine (B1666218) or alanine (B10760859) scans, are also employed to probe the importance of each component of a molecule. In studies of minigastrin analogs, replacing N-terminal amino acids with glycine or polyethylene (B3416737) glycol (PEG) spacers was used to analyze the peptide's structure systematically. researchgate.net While replacing the entire d-γ-Glu-Ala-Tyr-Gly sequence with PEG spacers had only a minor influence on receptor affinity, it significantly decreased in vitro stability, demonstrating that this segment, while perhaps acting as a spacer, also confers metabolic resistance. researchgate.net

Analog SeriesStructural ModificationObserved Effect on Molecular Interaction/ActivityReference
2-Amino-N-phenylacetamides (Slack Channel Inhibitors)Modifications to the eastern ring of the scaffoldReduced inhibitory potency, indicating a constrained binding site. nih.gov
cis-(-)-N-normetazocine Derivatives (Opioid Receptor Agonists)Introduction of flexible groups at the N-substituentAllowed repositioning in receptor binding sites, leading to different pharmacological profiles at MOR, DOR, and KOR. nih.govmdpi.com
Minigastrin Analogs (CCK-2R Ligands)Replacement of N-terminal amino acid sequence with PEG spacersMaintained receptor affinity but significantly decreased in vitro metabolic stability. researchgate.net
Minigastrin Analogs (CCK-2R Ligands)Truncation of the N-terminal D-γ-Glu-Ala-Tyr sequenceSignificant loss in receptor affinity, highlighting the importance of this sequence for binding. researchgate.net

Impact of Chiral Centers on Molecular Recognition and Binding Conformation

Chirality, the property of "handedness," is a fundamental aspect of molecular biology, as biological targets like enzymes and receptors are themselves chiral. The presence of chiral centers, such as the (S)-configuration at the 1-phenylethyl group in the parent compound, dictates a specific three-dimensional arrangement of atoms. This stereochemistry is critical for precise molecular recognition, which is often described by the "lock-and-key" or, more accurately, the "hand-in-glove" model.

The chiral recognition process generally relies on a three-point interaction (TPI) model, which posits that for a chiral molecule to be distinguished from its mirror image (enantiomer) by a chiral receptor, there must be at least three points of contact. nih.gov If one enantiomer fits perfectly into the binding site with these three interactions, its mirror image will be unable to establish the same set of interactions simultaneously, leading to a weaker binding affinity and lower biological activity. nih.gov

Studies on the self-assembly of amino acids have demonstrated the powerful role of chiral recognition. nih.gov While living organisms almost exclusively use L-amino acids, experiments have shown that interactions between molecules can favor homochiral (both L or both D) or heterochiral (one L, one D) configurations depending on the environment. nih.gov For instance, the interaction of tryptophan with a gold surface can effectively "flatten" the molecule, disabling the typical chiral recognition mechanisms observed in three-dimensional space. nih.gov

Mass spectrometry techniques have also been employed to probe chiral recognition in the gas phase. nih.govrsc.org By forming noncovalent complexes between chiral host molecules (like tripeptides or crown ethers) and enantiomers of guest molecules (like aromatic amino acids), researchers can determine which enantiomer binds more strongly. nih.govrsc.org These studies have shown that subtle changes, such as substituting one amino acid in a tripeptide sequence, can alter its ability to recognize the chirality of a guest molecule, highlighting the specificity of these interactions. nih.gov Therefore, the specific (S)-configuration of the 1-phenylethyl moiety in this compound is expected to be a crucial determinant of its binding conformation and biological activity.

Design Principles for Modulating Ligand-Target Interactions

The insights gained from SAR and an understanding of chiral recognition inform several key design principles for creating new, improved analogs. These principles aim to systematically modulate the interactions between a ligand and its biological target to enhance properties like potency, selectivity, and metabolic stability.

Scaffold Modification and Hopping : This involves making alterations to the core structure of the lead compound. This can range from simple functional group modifications to more complex "scaffold hopping," where the central molecular framework is replaced with a structurally different one that maintains the original pharmacophoric geometry. This can lead to novel intellectual property and improved properties.

Conformational Constraint and Flexibility : The conformation a molecule adopts when binding to its target is crucial. Introducing rigid elements, such as rings or double bonds, can lock the molecule into its "active" conformation, reducing the entropic penalty of binding and potentially increasing potency. Conversely, as seen with the N-normetazocine derivatives, introducing flexibility can allow the ligand to adapt to the binding pocket or interact with multiple targets. nih.govmdpi.com

Bioisosteric Replacement : This principle involves substituting a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). This is often done to improve metabolic stability, alter lipophilicity, or fine-tune electronic properties without losing the key interactions required for activity. For example, replacing a metabolically labile ester with a more stable amide.

Structure-Based Design : When the three-dimensional structure of the target protein is known (from X-ray crystallography, NMR, or cryo-EM), it can be used to design ligands that fit precisely into the binding site. mdpi.com Computational tools like molecular docking can predict how a designed molecule will bind, allowing chemists to rationally add or modify groups to form specific hydrogen bonds, salt bridges, or hydrophobic interactions with key amino acid residues in the target. mdpi.com

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to analyze and predict SAR, thereby accelerating the design-synthesis-test cycle.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. dovepress.com

This method is instrumental in:

Elucidating Binding Modes : Docking can reveal how a molecule or a series of analogs interacts with the target at an atomic level. It can identify key hydrogen bonds, hydrophobic interactions, and ionic interactions that stabilize the ligand-protein complex. nih.gov For example, docking studies on sulfonyl-α-L-amino acid derivatives identified crucial hydrogen bond interactions with MET793 and THR854 residues in the active site of the EGFR-tyrosine kinase. nih.gov

Virtual Screening : Docking can be used to screen large libraries of virtual compounds to identify those with the highest probability of binding to a target, prioritizing them for synthesis and biological testing. nih.gov

Guiding Lead Optimization : By visualizing the docked pose of a lead compound, medicinal chemists can identify opportunities for modification. For instance, if a part of the molecule is near a hydrophobic pocket, adding a lipophilic group at that position could enhance binding affinity.

Compound Series / LigandTarget ProteinKey Finding from DockingReference
Sulfonyl-α-L-amino acid derivativesEGFR-tyrosine kinase (EGFR-TK)Identified specific hydrogen bond and hydrophobic interactions in the active site, explaining the high binding energy of the most active compound. nih.gov
Novel designed compoundsLeishmania donovani 24-sterol methyltransferase (LdSMT)Predicted binding poses and identified key hydrogen bonding and hydrophobic interactions with amino acid residues. nih.gov
Piperine and its analoguesInterleukin-1β (IL-1β) and NF-κBPredicted binding energies and identified the specific amino acid residues forming the binding microenvironment. mdpi.com

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time, providing a detailed picture of the conformational flexibility of both the ligand and the protein. nih.govresearchgate.net

MD simulations are crucial for:

Assessing Complex Stability : By simulating the ligand-protein complex in a solvated environment over nanoseconds or longer, MD can assess the stability of the binding pose predicted by docking. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is often monitored to see if the system remains in a stable equilibrium. nih.govresearchgate.net

Revealing Conformational Changes : Proteins are not rigid structures. MD simulations can show how a protein's conformation changes upon ligand binding, a phenomenon known as induced fit. uzh.ch This dynamic process is often critical for biological function and cannot be captured by static docking methods.

Understanding Binding Pathways : MD can be used to simulate the entire process of a ligand binding to or unbinding from a protein, providing insights into the kinetics of the interaction. uzh.ch

Refining SAR Models : By observing the dynamic interactions between a series of analogs and a target protein, researchers can gain a deeper understanding of SAR. For example, a simulation might reveal that a specific modification allows a ligand to form a transient but critical water-mediated hydrogen bond, explaining its increased potency. nih.govuzh.ch

Together, these computational approaches provide a powerful framework for understanding the complex interplay between chemical structure and biological function, guiding the rational design of novel and more effective therapeutic agents. uzh.ch

Mechanistic Investigations of Reactions Involving 2 Amino N 1s 1 Phenylethyl Propanamide

Reaction Pathways and Intermediate Characterization

The synthesis of 2-amino-N-[(1S)-1-phenylethyl]propanamide typically involves the formation of an amide bond between a protected alanine (B10760859) derivative and (1S)-1-phenylethylamine. A common method for achieving this is through the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

The reaction pathway using DCC proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is generated by the reaction of the carboxylic acid with DCC creative-peptides.com. The O-acylisourea is a potent acylating agent that is susceptible to nucleophilic attack by the amine.

Reaction Pathway using DCC:

Activation of the Carboxylic Acid: The carboxylic acid (e.g., N-protected alanine) adds to one of the double bonds of DCC, forming the O-acylisourea intermediate. This step converts the hydroxyl group of the carboxylic acid into a good leaving group.

Nucleophilic Attack by the Amine: The amino group of (1S)-1-phenylethylamine attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product, this compound, and the byproduct, dicyclohexylurea (DCU).

The characterization of the O-acylisourea intermediate is challenging due to its high reactivity and transient nature. Direct observation is often difficult, and its existence is primarily inferred from kinetic studies and the nature of the final products and byproducts nih.gov. One of the common side reactions is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can halt the desired reaction pathway nih.gov. The formation of this byproduct can be minimized by the addition of nucleophilic additives like HOBt, which react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement but still reactive towards the amine.

Spectroscopic characterization of these intermediates is not straightforward. While IR spectroscopy can be used to monitor the disappearance of the carboxylic acid C=O stretch and the appearance of the amide C=O stretch, direct observation of the O-acylisourea is rare nih.gov. The N-acylurea byproduct, however, can be identified by its characteristic IR and NMR signals. For instance, the 1H NMR spectrum of an N-acylurea would show distinct signals for the protons of the acyl group and the diisopropyl groups of the carbodiimide moiety, and the IR spectrum would show characteristic carbonyl absorption bands ias.ac.in.

Table 1: Key Intermediates and Byproducts in DCC-Mediated Amide Synthesis
SpeciesRole/NatureCharacterization Challenges/Notes
O-AcylisoureaHighly reactive intermediateTransient nature makes direct spectroscopic observation difficult. Existence is supported by kinetic data and trapping experiments.
N-AcylureaUnreactive byproductCan be characterized by standard spectroscopic techniques (NMR, IR) after isolation. Its formation reduces the yield of the desired amide.
Dicyclohexylurea (DCU)ByproductInsoluble in many organic solvents, facilitating its removal by filtration.

Catalytic Cycle Analysis in Metal-Mediated Transformations

While carbodiimide-mediated coupling is a common method for the synthesis of this compound, metal-catalyzed reactions represent an alternative and evolving area of amide bond formation. Transition metals like palladium and copper can catalyze the coupling of amines with various carboxylic acid derivatives or their precursors. The analysis of the catalytic cycles in these transformations is essential for understanding the role of the metal catalyst, ligands, and additives.

Palladium-Catalyzed Amidation:

A general catalytic cycle for palladium-catalyzed amidation of an aryl halide (as a precursor to the acid functionality) typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide, forming a Pd(II) intermediate.

Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group on the palladium center undergo reductive elimination to form the C-N bond of the amide product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle youtube.com.

Copper-Catalyzed Amidation (Goldberg Reaction):

Copper-catalyzed N-arylation of amides provides another pathway. The mechanism of the copper-catalyzed amidation is still a subject of research, but a plausible catalytic cycle involves Cu(I) and Cu(III) intermediates:

Formation of a Cu(I)-amidate complex: The amine reacts with a Cu(I) salt in the presence of a base to form a copper(I)-amidate complex.

Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I)-amidate complex to form a Cu(III) intermediate.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the N-aryl amide product and a Cu(I) halide complex, which can be reactivated to continue the catalytic cycle nih.gov.

The efficiency of these metal-mediated transformations is highly dependent on the nature of the ligands, the solvent, and the base used. For the synthesis of a chiral molecule like this compound, the preservation of stereochemical integrity is a critical consideration in the development of such catalytic methods.

Table 2: Comparison of General Catalytic Cycles in Metal-Mediated Amidation
Catalytic SystemKey StepsCommon Metal Oxidation StatesKey Considerations
Palladium-basedOxidative Addition, Transmetalation/Coordination, Reductive EliminationPd(0) / Pd(II)Ligand choice is crucial for catalyst stability and reactivity.
Copper-basedFormation of Cu-amidate, Oxidative Addition, Reductive EliminationCu(I) / Cu(III) or Cu(I) / Cu(II)Often requires higher reaction temperatures compared to palladium systems.

Enzymatic Reaction Mechanisms and Kinetics

Enzymes, particularly lipases and proteases, offer a green and highly selective alternative for the synthesis and resolution of chiral compounds like this compound. These biocatalytic methods often proceed under mild conditions with high enantioselectivity.

Enzymatic Synthesis and Kinetic Resolution:

Lipases are commonly employed for the kinetic resolution of racemic amines or for the enantioselective synthesis of amides. In a typical kinetic resolution, one enantiomer of a racemic amine reacts preferentially with an acyl donor, leading to the formation of an enantioenriched amide and the unreacted, enantioenriched amine.

The mechanism of lipase-catalyzed amidation often follows a Ping-Pong Bi-Bi mechanism . This mechanism involves the following steps:

Acylation of the Enzyme: The acyl donor (e.g., an ester) binds to the active site of the lipase (B570770), and the acyl group is transferred to a nucleophilic residue in the enzyme's active site (e.g., a serine residue), forming an acyl-enzyme intermediate and releasing the alcohol part of the ester.

Deacylation by the Amine: The amine (e.g., (1S)-1-phenylethylamine) then enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the amide product and regeneration of the free enzyme.

Kinetics of Enzymatic Reactions:

The kinetics of these enzymatic reactions can be described by the Michaelis-Menten model, adapted for a two-substrate reaction. The rate of the reaction is dependent on the concentrations of both the acyl donor and the amine, as well as the kinetic parameters of the enzyme, such as the Michaelis constants (Km) for each substrate and the maximum reaction velocity (Vmax).

Factors influencing the kinetics include temperature, pH, solvent, and the nature of the acyl donor. For instance, the use of activated esters (e.g., vinyl esters) can significantly increase the reaction rate by facilitating the formation of the acyl-enzyme intermediate.

Table 3: Key Parameters in Lipase-Catalyzed Amide Synthesis
ParameterDescriptionSignificance
Enantioselectivity (E-value)A measure of the enzyme's ability to discriminate between the two enantiomers of a racemic substrate.High E-values are essential for effective kinetic resolution.
Michaelis Constant (Km)The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate.Lower Km values indicate higher affinity.
Maximum Velocity (Vmax)The maximum rate of the reaction when the enzyme is saturated with substrate.Indicates the catalytic efficiency of the enzyme under specific conditions.

The study of these mechanistic details provides a fundamental understanding of the chemical and biochemical transformations involving this compound, enabling the rational design of efficient and selective synthetic processes.

Advanced Analytical Characterization Techniques for 2 Amino N 1s 1 Phenylethyl Propanamide

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-amino-N-[(1S)-1-phenylethyl]propanamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural confirmation of this compound. The expected chemical shifts are influenced by the electronic environment of each nucleus. vwr.com

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenylethyl group and the propanamide moiety. The aromatic protons of the phenyl group typically appear in the downfield region (around 7.2-7.4 ppm). The methine proton of the chiral center in the phenylethyl group would likely be a multiplet due to coupling with the adjacent methyl protons and the NH proton of the amide. The methyl protons of the phenylethyl group would present as a doublet. For the propanamide portion, the alpha-proton to the carbonyl group would be a quartet, and the terminal methyl protons would be a triplet. docbrown.info The amino group protons and the amide proton can exhibit broad signals and their chemical shifts can be solvent-dependent. docbrown.info

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide (typically in the range of 170-180 ppm), and the aliphatic carbons of both the phenylethyl and propanamide parts of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H7.20 - 7.40Multiplet
Amide N-H~8.0Broad Singlet
Phenylethyl C-H~5.1Multiplet
Propanamide α-C-H~3.5Quartet
Amino N-H₂1.5 - 3.0Broad Singlet
Phenylethyl -CH₃~1.5Doublet
Propanamide -CH₃~1.1Triplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide will appear in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption typically found around 1650 cm⁻¹. The N-H bending of the amide (Amide II band) is expected around 1550 cm⁻¹. The aromatic C-H stretching can be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic parts will be just below 3000 cm⁻¹. nist.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine & Amide)3200 - 3400Medium-Strong
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Medium
C=O Stretch (Amide I)~1650Strong
N-H Bend (Amide II)~1550Medium
Aromatic C=C Bending1450 - 1600Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the compound, which aids in its identification. For this compound (C₁₁H₁₆N₂O), the expected monoisotopic mass is approximately 192.13 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecule [M+H]⁺ at m/z 193.1. uni.lu Tandem mass spectrometry (MS/MS) of this precursor ion would yield characteristic fragment ions. Common fragmentation pathways would involve the cleavage of the amide bond, leading to the formation of the phenylethylaminium ion and the propanoyl fragment.

Chromatographic Techniques (HPLC, LC-MS) for Purity and Identity Confirmation

Chromatographic methods are essential for separating the target compound from any impurities and for confirming its identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. Due to the chiral nature of the molecule, chiral HPLC is necessary to separate the desired (S)-enantiomer from its potential (R)-enantiomer. Reversed-phase HPLC (RP-HPLC) with a suitable chiral stationary phase (CSP) is a common approach for such separations. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. vwr.comsigmaaldrich.com Detection is commonly performed using a UV detector, as the phenyl group provides a chromophore. The retention time of the main peak under specific chromatographic conditions serves as a parameter for identity confirmation, while the area of the peak relative to the total peak area provides a measure of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is highly valuable for the analysis of this compound as it provides both retention time and mass-to-charge ratio information simultaneously. This dual detection provides a high degree of confidence in the peak assignment. LC-MS is particularly useful for analyzing complex mixtures and for detecting impurities at low levels. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of the compound in various matrices. nih.gov

Interactive Data Table: Illustrative HPLC Method Parameters

Parameter Condition
Column Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water with additives (e.g., trifluoroacetic acid)
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection UV at ~254 nm
Injection Volume 5 - 20 µL

Impurity Profiling and Characterization Methodologies

Impurity profiling is a critical aspect of the analytical characterization of any pharmaceutical compound. The goal is to identify and quantify any impurities present in the final product. For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation products.

Potential impurities could include the starting materials such as (1S)-1-phenylethylamine and a reactive derivative of propanoic acid. Diastereomeric impurities, such as (R)-2-amino-N-[(1S)-1-phenylethyl]propanamide, could also be present if the stereoselectivity of the synthesis is not absolute.

The methodologies for impurity profiling typically involve the use of high-resolution LC-MS to detect and tentatively identify unknown impurities based on their accurate mass and fragmentation patterns. Once an impurity is detected, its structure may be further elucidated by isolation followed by NMR spectroscopy. The development of a validated, stability-indicating HPLC method is crucial for the routine monitoring of impurities.

Applications in Advanced Organic Synthesis and Materials Research

Chiral Building Blocks for Complex Molecule Synthesis

The primary application of 2-amino-N-[(1S)-1-phenylethyl]propanamide and related chiral α-amino amides lies in their use as chiral building blocks for the synthesis of complex, enantiomerically pure molecules. nih.gov Chiral auxiliaries derived from natural compounds like amino acids are considered essential tools in the construction of intricate molecular architectures. nih.gov The (S)-1-phenylethylamine moiety within the molecule provides a robust chiral auxiliary that can direct the stereochemical outcome of subsequent reactions.

This approach involves covalently attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective reaction to create a new stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product. york.ac.uk The effectiveness of this strategy is often high, leading to good levels of asymmetric induction, and the auxiliary can frequently be recycled. york.ac.uk For instance, chiral auxiliaries have been successfully employed in the synthesis of natural products and other biologically active compounds. nih.govresearchgate.net The separation of diastereomers formed using chiral auxiliaries can be achieved through conventional methods like chromatography or crystallization. york.ac.uk

A key advantage of using chiral auxiliaries like the (S)-1-phenylethylamine group is the ability to control the formation of specific stereoisomers, which is crucial in the synthesis of pharmaceuticals and other bioactive molecules where different enantiomers can exhibit vastly different biological activities. researchgate.net

Table 1: Key Strategies in Asymmetric Synthesis Using Chiral Auxiliaries
StrategyDescriptionKey Advantages
Chiral Auxiliary Attachment Covalent bonding of a chiral auxiliary to a prochiral substrate.High diastereoselectivity, predictable stereochemical outcome.
Diastereoselective Reaction The auxiliary directs the formation of a new stereocenter with a specific configuration.Control over the absolute stereochemistry of the product.
Auxiliary Cleavage Removal of the chiral auxiliary to yield the enantiomerically pure target molecule.The auxiliary can often be recovered and reused.

Precursors for Specialized Amine and Amide Scaffolds

This compound serves as a valuable precursor for the synthesis of more complex and specialized amine and amide scaffolds. These scaffolds are significant in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and functional materials. nih.gov The development of catalytic asymmetric methods has provided efficient routes to these C-N axially chiral amides. nih.gov

The primary amine group of this compound can be readily modified through various chemical transformations to generate a diverse range of chiral amines. The synthesis of chiral amines is a significant area of research, with numerous methods developed, including the asymmetric hydrogenation of imines and enamines. nih.govacs.org These methods often rely on transition metal catalysts in conjunction with chiral ligands to achieve high enantioselectivity. nih.govacs.org

Furthermore, the amide bond within the molecule can be a site for further functionalization, leading to the creation of unique amide-containing structures. The development of racemization-free coupling reagents has been a significant advancement in the synthesis of chiral amides and peptides, offering advantages in terms of cost and toxicity. rsc.org The ability to synthesize these specialized scaffolds from a readily available chiral precursor is of great importance for drug discovery and the development of new materials. nih.gov

Table 2: Synthetic Routes to Chiral Amines and Amides
Synthetic TargetPrecursorKey Transformation
Chiral α-aminesProchiral iminesAsymmetric hydrogenation
Chiral cyclic aminesCyclic enamidesAsymmetric hydrogenation
Chiral amidesRacemic amines and achiral carboxylic acidsKinetic resolution with a chiral catalyst
Atropisomeric amidesAmides and diallyl carbonateAsymmetric N-alkylation

Utility in Peptide Chemistry Research

In the realm of peptide chemistry, the incorporation of non-canonical or modified amino acids is a powerful strategy to enhance the properties of peptides, such as their stability against proteolytic degradation and their cell permeability. rsc.orgnih.gov this compound can be considered a derivative of alanine (B10760859) with a bulky N-alkyl group, making it a candidate for incorporation into peptide chains to create peptidomimetics. rsc.org

The introduction of N-alkyl amino acids into peptides can be challenging but offers significant advantages. acs.org It can be achieved through solid-phase peptide synthesis, although the coupling of residues with bulky N-substituents can be difficult. acs.org Alternative methods, such as the post-translational modification of peptides, are also being explored. rsc.org The presence of N-alkylated residues can influence the conformation of the peptide backbone, which can be useful for modulating biological activity. acs.orgnih.gov The study of peptides containing such modified residues contributes to a better understanding of protein structure and function and aids in the design of new therapeutic agents. nih.gov

Development of Novel Chiral Ligands and Organocatalysts

The structure of this compound makes it an excellent starting material for the development of novel chiral ligands and organocatalysts. Chiral primary α-amino amides are valuable as bifunctional organocatalysts due to the presence of both a Brønsted basic site (the amino group) and a Brønsted acidic site (the amide N-H), along with a tunable steric environment. mdpi.comresearchgate.net These organocatalysts are often less expensive and more stable than other types of catalysts. mdpi.comresearchgate.net

Amino acid-derived amides have been successfully used as ligands in a variety of metal-catalyzed asymmetric reactions, including transfer hydrogenation. mdpi.com The coordination of the amino and amide groups to a metal center creates a chiral environment that can induce high enantioselectivity in the transformation of a substrate. rsc.org For example, copper(II)-directed condensation of amino acids has been used to produce new quadridentate ligands stereoselectively. rsc.org

Furthermore, primary α-amino amides and their derivatives have been demonstrated to be effective organocatalysts in a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Strecker reactions. mdpi.comresearchgate.netresearchgate.net The development of new catalysts derived from readily available chiral building blocks like this compound is a continuous area of research with significant implications for synthetic organic chemistry. nih.govopenrepository.com

Table 3: Applications of Amino Amide Derivatives in Catalysis
Catalyst TypeApplicationExample Reaction
Chiral Ligand Metal-catalyzed asymmetric synthesisAsymmetric transfer hydrogenation of ketones
Organocatalyst Asymmetric C-C bond formationAldol reaction
Organocatalyst Conjugate additionMichael addition
Organocatalyst Cyanation of iminesStrecker reaction

Research into Enzymatic Substrates and Probes

The amide bond in this compound makes it a potential substrate for amidase enzymes, which catalyze the hydrolysis of amide bonds. wikipedia.org The study of enzymatic hydrolysis of amides is important for understanding biological processes and for the development of biocatalytic applications. acs.orgacs.org The resistance of certain amide bonds to hydrolysis can be a key factor in the stability of proteins and peptides. acs.orgacs.org

Enzymes are also increasingly used for the synthesis of chiral amines and amides due to their high stereoselectivity. acs.orgnih.gov For example, transaminases are a class of enzymes used for the synthesis of chiral amines from prochiral ketones. acs.orgresearchgate.net The enantioselective aminolysis of esters with racemic amines catalyzed by lipases has also been reported for the synthesis of amides with two chiral centers. rsc.org While direct studies on this compound as an enzymatic substrate may be limited, its structure is relevant to the broader field of biocatalysis. The use of simple colorimetric substrates has been shown to be effective in gaining insights into the activity of enzymes that hydrolyze amide bonds. nhsjs.com

Future Research Directions and Perspectives for 2 Amino N 1s 1 Phenylethyl Propanamide

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for synthesizing chiral amines and amides is a continuous focus in organic chemistry. ucl.ac.ukresearchgate.net For 2-amino-N-[(1S)-1-phenylethyl]propanamide, future research will likely concentrate on creating more environmentally friendly and cost-effective synthetic routes.

Key areas of exploration include:

Organocatalysis : The use of small organic molecules as catalysts for amide bond formation is a growing field. acs.orgresearchgate.net Future studies could investigate organocatalytic methods to synthesize this compound, potentially reducing the reliance on metal-based catalysts and simplifying purification processes. rsc.org

Biocatalysis : Enzymes offer a highly selective and sustainable approach to chemical synthesis. ucl.ac.uknih.gov Research into amidases or other enzymes for the enantioselective synthesis of this compound could lead to greener production methods with high purity. nih.gov The use of amine transaminases in enzymatic cascades is another promising avenue for the efficient synthesis of chiral amines. acs.org

Transition Metal-Catalyzed Reactions : Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. nih.govacs.org Further research could optimize transition metal catalysts to improve the yield and enantioselectivity of the synthesis of this compound and its derivatives.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. The development of a flow-based synthesis for this compound could be a significant step towards its industrial-scale production.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Organocatalysis Metal-free, milder reaction conditions, reduced waste. rsc.orgDesign of new, highly efficient organocatalysts for amide bond formation. acs.org
Biocatalysis High enantioselectivity, environmentally friendly, operates under mild conditions. nih.govnih.govDiscovery and engineering of enzymes (e.g., amidases, transaminases) for the specific synthesis of the target compound. nih.govacs.org
Transition Metal Catalysis High efficiency and enantioselectivity for chiral amine synthesis. nih.govacs.orgDevelopment of novel, highly active, and selective metal-ligand complexes.
Flow Chemistry Improved safety, scalability, and process control.Optimization of reaction conditions and reactor design for continuous production.

Advanced Computational Studies for Rational Design

Computational chemistry is an indispensable tool in modern chemical research, enabling the rational design of new molecules with desired properties. nih.gov For this compound, computational studies can guide the synthesis of novel derivatives with enhanced biological activity or material properties.

Future computational research could involve:

Molecular Docking : These studies can predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, such as enzymes and receptors. ajchem-a.comacs.org This can help in identifying potential therapeutic applications.

Pharmacophore Modeling : By identifying the key structural features responsible for a particular biological activity, pharmacophore models can be developed to guide the design of new, more potent derivatives. nih.govnih.govyoutube.com

Quantum Mechanics/Molecular Mechanics (QM/MM) : These hybrid methods can provide detailed insights into reaction mechanisms and the electronic properties of the molecule, aiding in the design of better catalysts and synthetic pathways. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational flexibility of the molecule and its interactions with its environment over time, which is crucial for understanding its behavior in biological systems. nih.gov

Investigations into Undiscovered Biological Interactions

The amide functional group is a common feature in many biologically active molecules. researchgate.netajchem-a.comnih.gov While the specific biological activities of this compound are not extensively documented, its structure suggests it could serve as a scaffold for the discovery of new bioactive compounds.

Future research in this area should include:

High-Throughput Screening (HTS) : Screening large libraries of derivatives of this compound against a wide range of biological targets could uncover novel therapeutic leads. acs.org The development of sensitive assays is crucial for the success of HTS campaigns. nih.gov

Fragment-Based Drug Discovery : The core structure of this compound could be used as a starting point in fragment-based drug discovery programs to build more complex and potent drug candidates.

Investigation of Derivatives : The synthesis and biological evaluation of derivatives, such as those incorporating different amino acids or substituted phenyl groups, could lead to the discovery of compounds with interesting pharmacological profiles. mdpi.comsphinxsai.comnih.gov For instance, derivatives of 2-amino-1-phenylethanol (B123470) have shown antimalarial activity. medchemexpress.com

Integration with Emerging Technologies in Chemical Research

The synergy between chemical research and emerging technologies like artificial intelligence (AI) and machine learning (ML) is revolutionizing how new molecules are discovered and developed. nih.gov

The future study of this compound can be significantly accelerated by:

AI and Machine Learning in Synthesis Planning : AI algorithms can be trained to predict the most efficient synthetic routes for this compound and its derivatives, saving time and resources.

Machine Learning for Catalyst Design : ML models can accelerate the discovery of optimal catalysts for the enantioselective synthesis of chiral molecules. researchmatters.inchemistryworld.com This approach can be applied to identify better catalysts for producing this compound with high purity. omicsonline.org

Predictive Modeling of Biological Activity : Machine learning models can be trained on existing data to predict the biological activities of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. atomwise.com

High-Throughput Experimentation (HTE) : HTE platforms can be used to rapidly screen a large number of reaction conditions or catalysts, significantly speeding up the optimization of synthetic processes. nih.gov

The integration of these technologies will undoubtedly play a pivotal role in shaping the future research landscape for this compound and similar chiral building blocks.

Q & A

Q. Which in vitro assays are suitable for evaluating enzyme inhibitory activity?

  • Methodological Answer :
  • Fluorescence-based assays : Use substrates like NBD-cholesterol for ACAT inhibition studies (IC₅₀ determination) .
  • Radiolabeled assays : Incubate with 3H^3H-ligands to measure competitive binding to histamine receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.